molecular formula C48H48N12O21P2 B12361862 2'-Fluo-AHC-c-di-GMP

2'-Fluo-AHC-c-di-GMP

Cat. No.: B12361862
M. Wt: 1190.9 g/mol
InChI Key: DWKJSRQSQKVRJI-OHPRDVBFSA-N
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Preparation Methods

The synthesis of 2’-Fluo-AHC-c-di-GMP involves the conjugation of a fluorescein dye to one of the 2’-hydroxy groups of cyclic diguanosine monophosphate via a 9-atom spacer. The detailed synthetic route includes several steps such as the use of 1H-tetrazole in acetonitrile, iodine in pyridine and water, and dichloroacetic acid in dichloromethane . Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar laboratory procedures with scale-up considerations.

Scientific Research Applications

2’-Fluo-AHC-c-di-GMP is a multifunctional dye with applications in a wide range of scientific research fields. In chemistry, it is used to study the properties and behaviors of cyclic dinucleotides. In biology, it helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, and distinguish cell types . In medicine, it is used in diagnostic assays and to monitor microorganisms. Additionally, it has applications in industry, such as in the development of dye-sensitized solar cells and functional textile processing .

Mechanism of Action

The mechanism of action of 2’-Fluo-AHC-c-di-GMP involves its role as a fluorescent analogue of cyclic diguanosine monophosphate. It binds to specific molecular targets and pathways involved in bacterial signaling and regulation. For example, it can interact with the flagellar motor in bacteria, modulating motor activity and influencing bacterial behavior . The fluorescein dye allows for the visualization of these interactions, providing valuable insights into the molecular mechanisms at play .

Properties

Molecular Formula

C48H48N12O21P2

Molecular Weight

1190.9 g/mol

IUPAC Name

[(1S,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(2-amino-6-oxo-1H-purin-9-yl)-3,12,18-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-yl] N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexyl]carbamate

InChI

InChI=1S/C48H48N12O21P2/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66)/t29-,30-,33-,34-,35-,36-,42-,43-/m1/s1

InChI Key

DWKJSRQSQKVRJI-OHPRDVBFSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)O)O

Origin of Product

United States

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